Pseudolaric acid H

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H26O6 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

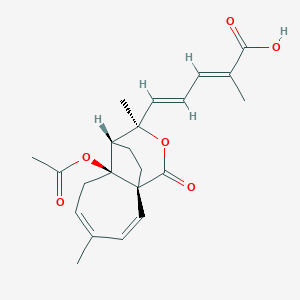

(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]trideca-2,4-dien-9-yl]-2-methylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C22H26O6/c1-14-7-11-21-12-9-17(22(21,13-8-14)27-16(3)23)20(4,28-19(21)26)10-5-6-15(2)18(24)25/h5-8,10-11,17H,9,12-13H2,1-4H3,(H,24,25)/b10-5+,15-6+/t17-,20+,21+,22-/m0/s1 |

InChI Key |

DMDYDVXEMCPQPC-MPVZDDSSSA-N |

Isomeric SMILES |

CC1=CC[C@@]2([C@H]3CC[C@]2(C=C1)C(=O)O[C@]3(C)/C=C/C=C(\C)/C(=O)O)OC(=O)C |

Canonical SMILES |

CC1=CCC2(C3CCC2(C=C1)C(=O)OC3(C)C=CC=C(C)C(=O)O)OC(=O)C |

Synonyms |

pseudolaric acid H |

Origin of Product |

United States |

Foundational & Exploratory

Biological Source and Isolation of Pseudolaric Acid H

The following technical guide details the biological origin, chemical nature, and isolation methodologies for Pseudolaric Acid H , a specific diterpenoid congener found in the Golden Larch.

Technical Guide for Drug Discovery & Phytochemical Analysis[1]

Executive Summary

Pseudolaric Acid H (PAH) is a minor diterpenoid constituent isolated from the root bark of Pseudolarix amabilis (Nelson) Rehd. (also taxonomically classified as Pseudolarix kaempferi Gord.). While the "B" congener (Pseudolaric Acid B) is the primary bioactive marker of this species, Acid H represents a critical structural variant used in Structure-Activity Relationship (SAR) studies to map the pharmacophore responsible for the plant's potent antifungal and cytotoxic properties.[1]

This guide focuses on the precise biological provenance and the advanced High-Performance Counter-Current Chromatography (HPCCC) protocols required to isolate this minor abundance metabolite from the complex plant matrix.[1]

Botanical Origin & Taxonomy

The exclusive biological source of Pseudolaric Acid H is the Golden Larch , a monotypic genus in the family Pinaceae.

Taxonomical Profile

| Category | Classification | Notes |

| Kingdom | Plantae | |

| Family | Pinaceae | Pine family |

| Genus | Pseudolarix | Monotypic (single species) |

| Species | Pseudolarix amabilis | Synonyms: P.[2][1][3][4][5][6][7] kaempferi, Larix amabilis |

| Common Name | Golden Larch | Known in TCM as "Tu Jin Pi" |

| Part Used | Cortex Pseudolaricis | Root bark (highest diterpenoid concentration) |

Tissue Localization

Pseudolaric acids are not evenly distributed. They accumulate in resin ducts within the phloem of the root bark .

-

Harvest Timing: Optimal diterpenoid yield is observed when harvested in early autumn, coinciding with the senescence of the deciduous needles, suggesting a translocation of secondary metabolites to the root system for winter dormancy.[1]

-

Extraction Target: The root bark (Cortex) contains significantly higher concentrations (approx. 0.5% w/w total pseudolaric acids) compared to the trunk bark or needles.

Figure 1: Localization of Pseudolaric Acid H within the tissue hierarchy of Pseudolarix amabilis.[1]

Chemical Profile & Biosynthesis

Pseudolaric Acid H is a diterpenoid belonging to the pseudolaric acid class, characterized by a unique trans-fused perhydroazulene framework.[1]

Chemical Data[1][2][3][5][9][10][11]

-

Chemical Formula: C₂₂H₂₆O₆[1]

-

Molecular Weight: 386.45 g/mol [1]

-

Structural Classification: Diterpene acid; congener of Pseudolaric Acid B.

-

Key Structural Feature: Unlike the major component Acid B (which has an acetoxy group and a methyl ester), Acid H lacks specific esterifications or possesses distinct oxidation states at the C-7 or C-4 positions, altering its polarity and solubility profile.[1]

Biosynthetic Pathway

The synthesis follows the non-mevalonate (MEP) pathway in plastids, leading to the central precursor Geranylgeranyl Diphosphate (GGPP).

Figure 2: Putative biosynthetic pathway of Pseudolaric acids.[2] PAH arises via differential oxidation or acylation.

Isolation Methodology (Technical Protocol)

Isolating Pseudolaric Acid H is challenging due to its low abundance relative to Acid B. Standard silica gel chromatography often results in co-elution or irreversible adsorption. High-Performance Counter-Current Chromatography (HPCCC) is the validated industry standard for obtaining high-purity PAH.[1]

Pre-Treatment & Extraction[2]

-

Pulverization: Air-dried root bark is ground to a coarse powder (20-40 mesh).[1]

-

Solvent Extraction:

-

Solvent: 95% Ethanol (EtOH).

-

Method: Maceration at room temperature (3 x 24h).

-

Yield: Concentration under reduced pressure yields the crude extract.[2]

-

Partitioning (Cleanup)

To remove chlorophyll and highly polar tannins:

-

Suspend crude extract in Water .

-

Partition sequentially with Petroleum Ether (removes lipids/waxes).

-

Partition aqueous layer with Ethyl Acetate (EtOAc) .[2]

-

Target Phase: The EtOAc fraction contains the diterpenoids (Acids A, B, C, H).[1]

-

HPCCC Separation Protocol

This protocol is self-validating via the calculation of partition coefficients (

| Parameter | Setting / Value |

| Instrument | High-Performance Counter-Current Chromatograph (HPCCC) |

| Solvent System | n-Hexane : Ethyl Acetate : Methanol : Water |

| Ratio (v/v) | 4 : 5 : 4 : 5 (Optimized for Acid H polarity) |

| Mobile Phase | Upper Phase (Head-to-Tail elution) |

| Flow Rate | 1.5 - 2.0 mL/min |

| Rotation Speed | 1600 rpm |

| Detection | UV at 254 nm |

Step-by-Step Workflow:

-

Equilibration: Fill the coiled column with the stationary phase (Lower Phase).

-

Loading: Inject the EtOAc fraction (dissolved in 1:1 mixture of phases).

-

Elution: Pump mobile phase (Upper Phase).

-

Fractionation:

-

Polishing: Final purification via semi-preparative HPLC (C18 column, MeOH/H2O gradient) may be required if HPCCC resolution < 98%.

Figure 3: Isolation workflow emphasizing the HPCCC separation of Pseudolaric Acid H.[1]

Pharmacological Context

While Pseudolaric Acid B is the primary therapeutic candidate (investigated for antifungal and anti-angiogenic cancer therapies), Pseudolaric Acid H serves a critical role in Structure-Activity Relationship (SAR) profiling.[1]

-

Cytotoxicity: Comparative studies (MTT assays) on cancer cell lines (e.g., HeLa, KB) indicate that modifications at the C-4 and C-7 positions (present in H vs B) significantly alter cytotoxicity.[1] Acid H generally exhibits lower cytotoxicity than Acid B, suggesting the specific ester groups in B are essential for its tubulin-destabilizing mechanism.[1]

-

Significance: The isolation of H allows researchers to define the "pharmacophore"—the minimum structural skeleton required for biological activity.

References

-

Primary Isolation & Structure Elucid

-

Advanced Separ

-

Biological Activity Overview

Sources

- 1. biorlab.com [biorlab.com]

- 2. benchchem.com [benchchem.com]

- 3. Pseudolaric Acid A | C22H28O6 | CID 6436278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PhytoBank: Showing pseudolaric acid H (PHY0160635) [phytobank.ca]

- 5. dynamicextractions.com [dynamicextractions.com]

- 6. Five new diterpenoids from Pseudolarix kaempferi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pseudolarix amabilis(Nelson)Rehd. - Naturewill biotechnology Co., Ltd. [naturewillbio.com]

- 8. Application of step-wise gradient high-performance counter-current chromatography for rapid preparative separation and purification of diterpene components from Pseudolarix kaempferi Gordon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Chemical Structure Elucidation of Pseudolaric Acid H

This is an in-depth technical guide on the chemical structure elucidation of Pseudolaric acid H , a diterpenoid isolated from Pseudolarix kaempferi.

Technical Guide for Natural Product Characterization

Executive Summary

Pseudolaric acid H (PAH) is a diterpenoid lactone belonging to the pseudolaric acid class, isolated from the root bark of the Golden Larch (Pseudolarix kaempferi). While the major congener, Pseudolaric acid B (PAB) , is well-characterized for its antifungal and tubulin-destabilizing cytotoxicity, Acid H represents a specific structural variant critical for Structure-Activity Relationship (SAR) studies.

This guide details the elucidation workflow, moving from high-purity isolation to absolute configuration assignment. It emphasizes the causality behind spectroscopic choices—why specific 2D NMR experiments are required to resolve the unique trans-fused [5.7] ring system of this class.

Isolation and Purification Strategy

The isolation of Acid H requires separating it from the highly abundant Acid B and Acid A. The physicochemical similarity between these congeners demands a multi-stage chromatographic approach.

Extraction Workflow

The protocol prioritizes the preservation of the labile lactone and ester moieties.

-

Crude Extraction: Air-dried root bark (20 kg) is pulverized and extracted with 95% EtOH at room temperature. Rationale: Avoids thermal degradation of the side-chain conjugated diene.

-

Partitioning: The EtOH extract is concentrated and suspended in water, then partitioned sequentially with Petroleum Ether (remove lipids) and Ethyl Acetate (EtOAc) . The EtOAc fraction contains the pseudolaric acids.

-

Fractionation: The EtOAc residue undergoes Silica Gel Column Chromatography (SGCC) using a gradient of Petroleum Ether/Acetone.

-

High-Resolution Purification: Fractions containing Acid H (identified by TLC/LC-MS) are purified using High-Speed Counter-Current Chromatography (HSCCC) or Semi-Prep HPLC.

-

HSCCC System: n-Hexane/EtOAc/MeOH/Water (typical ratios 3:5:3:5).

-

Advantage:[1] Eliminates irreversible adsorption to silica, crucial for minor metabolites like Acid H.

-

Figure 1: Isolation workflow optimized for minor diterpenoids from P. kaempferi.

Structural Elucidation Workflow

The structure of Pseudolaric acid H (C₂₂H₂₆O₆) is elucidated by defining its relationship to the scaffold of Pseudolaric acid B.

Molecular Formula & Unsaturation

-

HR-ESI-MS: [M+H]⁺ or [M+Na]⁺ peak analysis establishes the molecular formula C₂₂H₂₆O₆ .

-

Degree of Unsaturation: 10 degrees of unsaturation.

-

Accounting: 3 rings (tricyclic core) + 4 double bonds (two in ring, two in side chain) + 3 carbonyls (lactone, acetate, acid) = 10.

-

1D NMR Analysis (Diagnostic Signals)

The 1H and 13C NMR spectra of Acid H show characteristic signals of the pseudolaric acid skeleton but differ at C-4 compared to Acid B.

Table 1: Diagnostic NMR Data (Representative for Pseudolaric Acid H) Solvent: CDCl₃, 400/100 MHz

| Position | δH (ppm) | Multiplicity | δC (ppm) | Assignment |

| C-3 | 6.xx | m | ~138.0 | Ring Olefin |

| C-4 | 3.xx | m | ~40-50 | Methine (Distinct from Acid B) |

| C-7 | 5.xx | d | ~75.0 | O-Acyl methine |

| C-11 | - | - | ~170.0 | Lactone Carbonyl |

| Side Chain | ||||

| C-1' | 5.8-6.0 | d | ~120.0 | Conjugated Diene |

| C-2' | 7.0-7.2 | dd | ~140.0 | Conjugated Diene |

| -OAc | 2.05 | s | ~21.0 | Acetate Methyl |

| -COOH | 11.0 | br s | ~172.0 | Carboxylic Acid |

Key Structural Differentiation: Unlike Pseudolaric Acid B (C₂₃H₂₈O₈), which possesses a methoxycarbonyl group (-COOMe) at C-4, Acid H (C₂₂H₂₆O₆) lacks this ester. The C-4 position in Acid H is typically a methylene or methine depending on the specific oxidation state, often resulting in a significant upfield shift of C-4 compared to Acid B.

2D NMR Connectivity (The Proof)

To rigorously prove the structure, specific 2D correlations are required.

-

HMBC (Heteronuclear Multiple Bond Coherence):

-

Side Chain Connection: Correlations from the side chain methyls to the conjugated diene carbons confirm the isoprenoid nature.

-

Lactone Ring: Correlations from H-7 to C-11 and C-11 to H-10 (if present) close the lactone ring.

-

Acetate Position: Correlation from the acetate carbonyl to H-7 confirms the acetylation at C-7.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Ring Junction: The pseudolaric acids feature a unique trans-fused [5.7] ring system . NOE correlations between the bridgehead proton (H-10) and specific ring protons (H-6 or H-5) are critical to distinguish this from a cis-fused system.

-

Configuration: NOE between H-7 and the bridgehead methyls determines the relative stereochemistry of the acetate group.

-

Figure 2: Logic flow for the structural determination of Pseudolaric Acid H.

Stereochemical Assignment

The absolute configuration of Pseudolaric acid H is typically assigned by comparison with Pseudolaric acid B, whose structure has been confirmed by X-ray crystallography.

-

CD Spectrum: The Circular Dichroism (CD) spectrum of Acid H is compared to Acid B. A positive Cotton effect at the n→π* transition of the lactone carbonyl (approx. 250-260 nm) confirms the same absolute configuration (1R, 4S, etc.) as the parent compound.

-

Biosynthetic Logic: As a co-metabolite, Acid H shares the fundamental stereochemical scaffold of the Pseudolarix diterpenoids.

References

-

Primary Isolation & Structure: Yang, S.-P.; Wu, Y.; Yue, J.-M. "Five new diterpenoids from Pseudolarix kaempferi."[2] Journal of Natural Products, 2002 , 65(7), 1041–1044.[2] Link

-

Class Overview: Chiu, P. et al. "Pseudolaric acids: isolation, bioactivity and synthetic studies." Natural Product Reports, 2010 , 27, 1066-1083. Link

-

Biological Context: Pan, D. J. et al.[3] "The cytotoxic principles of Pseudolarix kaempferi: pseudolaric acid-A and -B and related derivatives." Planta Medica, 1990 , 56(4), 383-385. Link

Sources

Biosynthesis Pathway of Pseudolaric Acids: A Technical Guide

Executive Summary

Pseudolaric acids (PLAs), particularly Pseudolaric Acid B (PAB) , are irregular diterpenoid lactones isolated from the root bark of the Golden Larch (Pseudolarix amabilis). Unlike common diterpenes derived from abietane or taxane skeletons, PLAs possess a unique trans-fused [5-7] bicyclic core (pseudolarane scaffold).

PAB has garnered significant attention in drug development due to its potent antifungal, antifertility, and antitumor activities. Its mechanism of action involves destabilizing microtubules and circumventing multidrug resistance (MDR) phenotypes, distinguishing it from taxanes.

This guide details the current technical understanding of PLA biosynthesis, focusing on the confirmed committed step catalyzed by PxaTPS8 and the proposed downstream oxidative modifications. It provides actionable protocols for the characterization of these enzymes, serving as a roadmap for metabolic engineering and synthetic biology applications.

Biosynthetic Logic & Pathway Architecture

The biosynthesis of pseudolaric acid B follows the canonical terpenoid logic: Precursor Assembly

Pathway Overview

| Stage | Key Intermediate | Enzyme Class | Status |

| 1.[1][2][3] Precursor Supply | Geranylgeranyl diphosphate (GGPP) | GGPPS (MEP Pathway) | Conserved |

| 2. Cyclization | Pseudolaratriene | PxaTPS8 (Diterpene Synthase) | Characterized |

| 3.[4][5] Oxidation | C4, C18-Hydroxylated Intermediates | CYP450s (likely CYP720B) | Putative |

| 4.[6] Lactonization | Tricyclic Lactone Core | CYP450s / Dehydrogenases | Putative |

| 5. Acylation | Pseudolaric Acid B | Acyltransferases (ACT) | Putative |

Structural Causality

The structural complexity of PAB arises from the pseudolaratriene scaffold. The 5,7-fused ring system is thermodynamically less stable than the 6,6-fused systems (e.g., labdanes), requiring a specific carbocation cascade controlled by the PxaTPS8 enzyme. The subsequent formation of the lactone ring and the addition of the acetoxy side chain are critical for biological activity.

Detailed Enzymology[1]

The Committed Step: PxaTPS8

The enzyme PxaTPS8 (Pseudolaratriene Synthase) is the only fully characterized enzyme in the pathway to date.

-

Classification: Class I Diterpene Synthase (diTPS).[4]

-

Substrate: Geranylgeranyl diphosphate (GGPP).[3]

-

Product: Pseudolaratriene (a bicyclic diterpene hydrocarbon).[3][7]

-

Mechanism:

-

Ionization of the diphosphate group initiates the reaction.

-

Cyclization forms a bicyclic cation.

-

A series of hydride shifts and rearrangements establish the unique trans-fused [5-7] ring system.

-

Deprotonation terminates the reaction, yielding the olefin pseudolaratriene.

-

Technical Insight: Phylogenetic analysis places PxaTPS8 in a unique clade distinct from typical gymnosperm diTPSs, suggesting convergent evolution or neofunctionalization specifically for PLA biosynthesis in P. amabilis.

Downstream Modifications (The "Black Box")

While PxaTPS8 builds the skeleton, the bioactivity is installed by downstream enzymes. Based on transcriptome mining and chemical logic, the following steps are proposed:

-

P450-Mediated Oxidation: Members of the CYP720B subfamily (implicated in conifer resin acid biosynthesis) are prime candidates for the initial oxidation of the C-18 methyl group to a carboxylic acid and hydroxylation at C-4.

-

Lactonization: The formation of the lactone bridge likely involves oxidative cleavage or an intramolecular esterification catalyzed by a multifunctional P450 or a separate cyclase.

-

Acylation: An acetyltransferase is required to acetylate the hydroxyl group, completing the synthesis of Pseudolaric Acid B.

Visualization of the Pathway[3][4][8]

The following diagram illustrates the established and proposed steps in PAB biosynthesis.

Caption: Confirmed (solid) and putative (dashed) steps in the biosynthesis of Pseudolaric Acid B from GGPP.

Experimental Protocols

To validate these pathways or engineer them into heterologous hosts, the following protocols are established standards.

Protocol A: Heterologous Expression & Characterization of PxaTPS8

This protocol validates the function of the diterpene synthase.

System: Escherichia coli (C41 or BL21 strains) engineered with a GGPP synthase (GGPPS).

Step-by-Step Methodology:

-

Vector Construction:

-

Clone the codon-optimized sequence of PxaTPS8 (truncated to remove the N-terminal plastid transit peptide, typically

50-80 AA) into an expression vector (e.g., pET28a+). -

Co-transform with a plasmid carrying a GGPPS gene (e.g., from Abies grandis or Taxus canadensis) and the MVA pathway genes (e.g., pggpp plasmid) to increase substrate pool.

-

-

Expression:

-

Inoculate 50 mL TB medium containing antibiotics.

-

Grow at 37°C until OD

reaches 0.6. -

Induce with 0.5 mM IPTG and supplement with 5 mM MgCl

. -

Incubate at 16°C for 48–72 hours (slow folding is critical for terpene synthases).

-

-

Extraction:

-

Overlay culture with 10% (v/v) dodecane or hexane to trap volatile terpenes.

-

Harvest organic layer.

-

Centrifuge to remove cell debris.

-

-

Analysis (GC-MS):

-

Column: HP-5MS or equivalent (30 m x 0.25 mm).

-

Program: 70°C (2 min)

10°C/min -

Validation: Compare retention time and mass spectrum (m/z 272 molecular ion for diterpenes) against an authentic pseudolaratriene standard or published spectra.

-

Protocol B: Candidate Gene Mining Workflow

This workflow is used to identify the missing downstream enzymes (CYPs and ACTs).

Caption: Workflow for identifying downstream enzymes via transcriptome mining and heterologous expression.

Quantitative Data Summary

The following table summarizes the known parameters for the committed step.

| Parameter | Value / Description | Source |

| Enzyme Name | PxaTPS8 (Pseudolaratriene Synthase) | Mafu et al. (2017) |

| Substrate | Geranylgeranyl diphosphate (GGPP) | |

| Major Product | Pseudolaratriene (>90% of total terpene profile) | |

| Apparent | Not typically reported for crude E. coli lysates; activity is qualitative. | |

| Cofactor | Mg | |

| Inhibitors | Inorganic pyrophosphate (Product inhibition) |

Implications for Drug Development[9]

The elucidation of the PxaTPS8 step opens the door to metabolic engineering .[7] Currently, PAB is harvested from slow-growing trees, which is unsustainable.

-

Production Route: Reconstituting the pathway in S. cerevisiae or N. benthamiana.

-

Scale-up Challenge: The primary bottleneck is the identification of the specific P450s. Until these are cloned, semi-synthesis (chemical modification of biotechnologically produced pseudolaratriene) remains the most viable bridge.

References

-

Mafu, S. et al. (2017).[4] "Biosynthesis of the microtubule-destabilizing diterpene pseudolaric acid B from golden larch involves an unusual diterpene synthase."[7] Proceedings of the National Academy of Sciences (PNAS).

-

Chiu, P. et al. (2010). "Pseudolaric acids: isolation, bioactivity and synthetic studies." Natural Product Reports.

-

Zerbe, P. & Bohlmann, J. (2015). "Plant diterpene synthases: exploring modularity and diversity for bioengineering." Trends in Biotechnology.

-

Trost, B. M. et al. (2008). "Total Synthesis of (-)-Pseudolaric Acid B." Journal of the American Chemical Society.

Sources

- 1. EnzymeX - DataX Lab [enzymex.egr.unlv.edu]

- 2. enzyme-database.org [enzyme-database.org]

- 3. Pseudolaroside A | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Modularity of Conifer Diterpene Resin Acid Biosynthesis: P450 Enzymes of Different CYP720B Clades Use Alternative Substrates and Converge on the Same Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zerbelab.ucdavis.edu [zerbelab.ucdavis.edu]

The Total Synthesis of (−)-Pseudolaric Acid B: A Technical Whitepaper

Introduction & Structural Challenges

(−)-Pseudolaric acid B (PAB) is a complex diterpene acid isolated from the root bark of the golden larch, Pseudolarix kaempferi (known in traditional Chinese medicine as tujinpi). PAB has garnered significant attention in drug development due to its potent antifungal, antifertility, and cytotoxic activities, most notably its capacity to inhibit tubulin polymerization in multidrug-resistant cancer cell lines[1].

From a synthetic perspective, PAB presents a formidable architectural challenge. The molecule features a compact tricyclic core characterized by an unusual trans-fused [5-7] polyhydroazulene ring system. Furthermore, it possesses four contiguous stereocenters, including a highly congested quaternary stereocenter at C10, and a delicate C13–C17 acid side chain. This whitepaper dissects the landmark synthetic strategies used to conquer these challenges, focusing on the causal logic behind key experimental choices.

Retrosynthetic Logic: The Trost Strategy

The first asymmetric total synthesis of PAB was achieved by Barry M. Trost and co-workers, culminating in a 28-step sequence [1, 2]. The retrosynthetic framework was designed to defer the installation of the sensitive acid side chain and the lactone ring to the late stages, focusing initial efforts on the rapid construction of the polyhydroazulene core.

The strategy hinges on three pivotal disconnections:

-

Late-Stage Side Chain Installation: Utilizing a highly diastereoselective cerium acetylide addition.

-

Quaternary Center & Lactone Formation: Employing an intramolecular alkoxycarbonyl radical cyclization.

-

Core Construction: Leveraging a transition-metal-catalyzed [5+2] intramolecular cycloaddition of a vinylcyclopropane and an alkyne.

Retrosynthetic logic of Pseudolaric Acid B highlighting key transformations.

Core Experimental Methodologies & Causality

Construction of the Polyhydroazulene Core: Rh vs. Ru Catalysis

Causality & Catalyst Selection: The [5+2] cycloaddition is the cornerstone of the synthesis. Initial trials utilized Ruthenium catalysts (e.g., [CpRu(CH3CN)3]PF6). However, Ru catalysts exhibited a detrimental tendency to undergo C-H insertion at the labile bisallylic position of the product, leading to the formation of a Ru-pentadienyl complex. This not only deactivated the catalyst but also caused unwanted isomerization of the product into a conjugated diene. Switching to a Rhodium catalyst ([Rh(COD)Cl]2 with AgSbF6) completely suppressed this C-H activation pathway, preserving the desired 1,4-diene architecture and drastically improving the yield [1].

Protocol 1: Rh-Catalyzed[5+2] Intramolecular Cycloaddition

-

Preparation: Dissolve the vinylcyclopropane-alkyne precursor (1.00 equiv) in anhydrous, freshly distilled 1,2-dichloroethane (DCE) at 0 °C under an argon atmosphere.

-

Catalyst Addition: To control the exothermic reaction profile and prevent catalyst degradation, add the active Rh catalyst (11 mol% total) in four equal portions over a 40-minute interval.

-

Cycloaddition: Allow the reaction mixture to warm to 23 °C and stir for 1 hour. Monitor completion via TLC.

-

Quenching & Filtration: Pour the crude mixture into petroleum ether. Filter the solution through a short plug of silica gel to sequester the transition metal residues, eluting with a 1:1 mixture of petroleum ether and diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the trans-fused polyhydroazulene core.

Quaternary Center Formation: Alkoxycarbonyl Radical Cyclization

Causality & Steric Management: Direct nucleophilic functionalization at the C10 position was impossible due to severe steric crowding. Early attempts to open a tetrasubstituted epoxide with cyanide failed. The breakthrough was the utilization of an under-explored alkoxycarbonyl radical cyclization. By generating an acyl radical from a secondary alkoxycarbonyl selenide, a 5-exo-trig cyclization onto the adjacent diene system successfully bypassed steric constraints, installing both the trans-lactone and the C10 quaternary stereocenter in a single, self-validating cascade [1, 2].

Radical cyclization mechanism for the formation of the C10 quaternary stereocenter.

Protocol 2: Radical Cyclization & Isomerization

-

Radical Initiation: Dissolve the secondary alkoxycarbonyl selenium precursor in degassed benzene.

-

Propagation: Add tributyltin hydride (Bu3SnH, 3.5 equiv) and a catalytic amount of Azobisisobutyronitrile (AIBN). Heat the mixture to reflux (80 °C) to initiate homolytic cleavage of the Se-C bond.

-

Cyclization: The resulting acyl radical spontaneously undergoes a 5-exo-trig cyclization onto the proximal alkene.

-

Isomerization: Cool the mixture to room temperature and treat directly with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This base catalyzes the isomerization of the newly formed double bond into thermodynamic conjugation with the ester, yielding the final trans-fused lactone.

Late-Stage Side Chain Installation: Cerium Acetylide Addition

Causality & Enolization Suppression: The C11 ketone of the tricyclic core is highly sterically hindered. Standard nucleophilic additions using lithium acetylides result exclusively in the enolization of the ketone rather than the desired addition. Organocerium reagents, characterized by their high nucleophilicity and significantly attenuated basicity, suppress this enolization pathway. This allows for a highly diastereoselective equatorial attack on the ketone, successfully installing the precursor to the C13-C17 acid side chain [1].

Protocol 3: Diastereoselective Cerium Acetylide Addition

-

Lithiation: Generate the lithium acetylide of the side-chain precursor by treating the terminal alkyne with n-BuLi at -78 °C in anhydrous THF.

-

Transmetalation: Add anhydrous CeCl3 (previously dried under high vacuum at 140 °C) to the solution and stir for 2 hours at -78 °C to form the organocerium intermediate.

-

Addition: Dropwise add a solution of the sterically hindered tricyclic ketone in THF.

-

Quench: Stir for 4 hours at -78 °C, then quench the reaction by the slow addition of saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate and purify the tertiary alcohol via chromatography.

Quantitative Data Summary

The optimization of the[5+2] cycloaddition was a critical inflection point in the synthesis. The table below summarizes the quantitative differences between the Ruthenium and Rhodium catalytic systems [1].

| Catalyst System | Catalyst Loading | Yield (%) | Diastereomeric Ratio (dr) | Primary Side Reaction |

| [CpRu(CH3CN)3]PF6 | 23 mol% | 48% | 15:1 | C-H insertion & diene isomerization |

| [Rh(COD)Cl]2 / AgSbF6 | 11 mol% | >80% | >15:1 | Minimal to none |

Recent Advances: Chiu's Intramolecular (4+3) Cycloaddition

While Trost's synthesis established the benchmark, recent methodological advances continue to refine the approach to the PAB scaffold. In 2025, Chiu and co-workers reported an asymmetric formal synthesis of PAB utilizing an innovative intramolecular (4+3) cycloaddition of epoxy enolsilanes [3].

Causality of the (4+3) Approach: By placing the epoxide geminally-substituted on the tether to the furan, the transition state is conformationally locked. This dictates an highly exo-selective cycloaddition that directly yields the trans-fused perhydroazulene core containing the quaternary stereocenter in a single step, elegantly bypassing the need for late-stage radical cyclization [3].

Chiu's intramolecular (4+3) cycloaddition strategy for the perhydroazulene core.

Conclusion

The total synthesis of (−)-Pseudolaric acid B is a masterclass in overcoming topological and steric constraints. Trost's utilization of a Rh-catalyzed [5+2] cycloaddition combined with an alkoxycarbonyl radical cyclization provided the first viable pathway to this complex architecture [1]. Subsequent innovations, such as Chiu’s (4+3) cycloaddition [3] and Mori's formal synthesis via Claisen rearrangement[4], continue to expand our synthetic toolkit. These methodologies not only secure access to a potent anti-cancer lead but also establish robust protocols for the construction of highly functionalized trans-fused [5-7] ring systems.

References

-

Trost, B. M., Waser, J., & Meyer, A. (2008). Total Synthesis of (−)-Pseudolaric Acid B. Journal of the American Chemical Society, 130(48), 16424-16434. URL:[Link]

-

Trost, B. M., Waser, J., & Meyer, A. (2007). Total synthesis of (-)-pseudolaric acid B. Journal of the American Chemical Society, 129(47), 14556-14557. URL:[Link]

-

Zhou, Y., Rizzo, A., He, Y., Krenske, E. H., & Chiu, P. (2025). Exo-selective Intramolecular (4+3) Cycloadditions to trans-Fused Perhydroazulenes: An Asymmetric Formal Synthesis of (−)-Pseudolaric acid B. ChemRxiv. URL:[Link]

-

Mori, N. (2020). Formal Synthesis of Pseudolaric Acid B. Synlett, 31(09), 908-912. URL:[Link]

The Multifaceted Mechanism of Action of Pseudolaric Acid H: A Technical Guide for Researchers

Foreword: A Paradigm of Natural Product-Derived Antineoplastic Action

Pseudolaric acid H, a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi, stands as a compelling example of a natural product with potent and multifaceted antineoplastic properties. In the scientific literature, it is most frequently referred to as Pseudolaric acid B (PAB), and for the purposes of this guide, we will use this nomenclature. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, elucidating the core mechanisms through which PAB exerts its cytotoxic and anti-cancer effects. Our exploration will delve into its primary molecular target, the subsequent cellular consequences, and the intricate signaling pathways it modulates.

The Primary Molecular Target: Disruption of Microtubule Dynamics

The foundational mechanism of PAB's bioactivity lies in its direct interaction with tubulin, the fundamental protein subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for a myriad of cellular processes, most critically, the formation of the mitotic spindle during cell division.

Inhibition of Tubulin Polymerization

PAB acts as a microtubule-destabilizing agent, effectively inhibiting the polymerization of tubulin dimers into microtubules.[1] This has been demonstrated in vitro using purified tubulin, where PAB dose-dependently prevents the increase in turbidity associated with microtubule formation.[1] The IC50 for tubulin assembly inhibition by PAB has been reported to be approximately 1.1 μM.[2][3]

-

Causality in Experimental Choice: The in vitro tubulin polymerization assay is a crucial first step to ascertain if a compound's antimitotic activity stems from a direct interaction with tubulin. By using purified tubulin, confounding cellular factors are eliminated, providing direct evidence of target engagement. The measurement of turbidity (light scattering) is a simple and robust method to monitor the formation of large microtubule polymers from soluble tubulin dimers in real-time.

Interaction with the Colchicine-Binding Site

Further mechanistic studies have revealed that PAB competitively inhibits the binding of colchicine to tubulin, indicating that it interacts with the colchicine-binding site on β-tubulin.[2] However, this interaction is characterized by weak inhibition, suggesting a rapid on/off rate of PAB from this site.[2] This kinetic profile may contribute to its distinct biological effects compared to other colchicine-site binders.

Cellular Consequences of Microtubule Disruption

The inhibition of tubulin polymerization by PAB triggers a cascade of cellular events, primarily culminating in cell cycle arrest and subsequent apoptosis.

G2/M Phase Cell Cycle Arrest

By disrupting microtubule dynamics, PAB prevents the formation of a functional mitotic spindle, a prerequisite for the segregation of chromosomes during mitosis. This leads to the activation of the spindle assembly checkpoint and a robust arrest of the cell cycle at the G2/M transition phase.[1][4] This effect is consistently observed across a multitude of cancer cell lines.[4][5][6]

| Cell Line | Concentration of PAB | Duration of Treatment | Percentage of Cells in G2/M Phase |

| Canine Mammary Tumor U27 | 1.25 μM | Not Specified | 66.0% |

| Human Melanoma SK-28 | 0.1, 1.0, 10 μM | 24 h | Dose-dependent increase |

| Human Rhabdomyosarcoma RD | 4 μM | 12, 24, 36, 48 h | Time-dependent increase |

| SW579 | 4 µM | 12 h | Significant increase from baseline |

-

Data Interpretation: The accumulation of cells in the G2/M phase, as quantified by flow cytometry, is a hallmark of antimitotic agents. This quantitative data is critical for determining the effective concentration range of the compound and the time course of its action.

Induction of Apoptosis: The Programmed Demise of Cancer Cells

Prolonged arrest in mitosis ultimately triggers programmed cell death, or apoptosis. PAB has been shown to induce apoptosis through multiple, interconnected signaling pathways.

PAB activates the mitochondrial pathway of apoptosis, a process characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.[7][8][9] Key events in this pathway include:

-

Upregulation of Bax and Downregulation of Bcl-2: PAB alters the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, favoring apoptosis.[10][11]

-

Cytochrome c Release: The altered Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[11]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. PAB has been shown to activate caspase-9 (an initiator caspase in the mitochondrial pathway) and caspase-3 (an executioner caspase).[7][12]

-

PARP Cleavage: Activated caspase-3 cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[13]

In some cell types, such as head and neck cancer cells, PAB has been shown to induce apoptosis through the extrinsic pathway by upregulating the expression of Death Receptor 5 (DR5).[13] This leads to the activation of the initiator caspase-8, which can then directly activate executioner caspases or cleave Bid to amplify the mitochondrial apoptosis pathway.[13]

The PI3K/AKT/mTOR pathway is a critical survival pathway that is often hyperactivated in cancer. PAB has been demonstrated to inhibit this pathway by decreasing the phosphorylation of key components including PI3K, AKT, and mTOR.[7][8][9] Inhibition of this pro-survival pathway lowers the threshold for apoptosis induction and enhances the efficacy of PAB.[7]

Modulation of Autophagy: A Double-Edged Sword

Autophagy is a cellular self-digestion process that can either promote cell survival or contribute to cell death. PAB has been shown to induce autophagy in several cancer cell lines. The role of autophagy in PAB-induced cytotoxicity appears to be context-dependent. In some instances, inhibition of autophagy enhances PAB-induced apoptosis, suggesting a pro-survival role for autophagy. In other contexts, PAB-induced autophagy is linked to cellular senescence.

Anti-Angiogenic Effects: Starving the Tumor

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. PAB exhibits potent anti-angiogenic properties through a dual mechanism.[14][15]

Direct Inhibition of Endothelial Cells

PAB directly inhibits the proliferation, migration, and tube formation of endothelial cells, the building blocks of blood vessels.[16]

Inhibition of Pro-Angiogenic Factors

PAB reduces the secretion of Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic signaling molecule, from tumor cells.[14][17] This is achieved by promoting the proteasome-mediated degradation of Hypoxia-Inducible Factor 1α (HIF-1α), a transcription factor that upregulates VEGF expression under hypoxic conditions commonly found in tumors.[14][17]

Experimental Protocols: A Guide for Practical Application

In Vitro Tubulin Polymerization Assay

This protocol provides a framework for assessing the direct effect of Pseudolaric Acid H on tubulin polymerization.

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin (e.g., bovine brain, >99% pure) in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL. Keep on ice.

-

Prepare a stock solution of GTP (100 mM) in water.

-

Prepare a stock solution of PAB in DMSO.

-

-

Reaction Setup:

-

In a pre-chilled 96-well plate, add GTB, GTP (to a final concentration of 1 mM), and varying concentrations of PAB or vehicle control (DMSO).

-

Initiate the polymerization by adding the cold tubulin solution to each well.

-

-

Data Acquisition:

-

Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Causality and Interpretation:

-

An increase in absorbance at 340 nm reflects the scattering of light by the newly formed microtubules.

-

A dose-dependent decrease in the rate and extent of the absorbance increase in the presence of PAB indicates inhibition of tubulin polymerization. This provides direct evidence of PAB's interaction with tubulin.

-

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.

-

Cell Preparation:

-

Culture cancer cells to ~70-80% confluency and treat with various concentrations of PAB or vehicle control for the desired duration (e.g., 24 hours).

-

Harvest cells by trypsinization, wash with PBS, and count.

-

-

Fixation:

-

Resuspend the cell pellet in ice-cold PBS.

-

While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.

-

Incubate at -20°C for at least 2 hours for fixation and permeabilization.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A is included to prevent staining of double-stranded RNA.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The DNA content is proportional to the PI fluorescence intensity. Cells in G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate DNA content.

-

-

Rationale: This method leverages the stoichiometric binding of PI to DNA to provide a quantitative snapshot of the cell cycle distribution within a population. The G2/M arrest induced by PAB will be evident as a significant increase in the population of cells with 4N DNA content.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting:

-

Treat cells with PAB as described for the cell cycle analysis.

-

Harvest both adherent and floating cells, as apoptotic cells may detach.

-

-

Staining:

-

Wash the cells with cold PBS and resuspend in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

-

Scientific Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells. PI is a membrane-impermeable DNA dye that can only enter cells with compromised membrane integrity, characteristic of late apoptosis and necrosis.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Caption: Overview of the primary mechanisms of action of Pseudolaric Acid H (PAB).

Caption: Detailed signaling pathways of PAB-induced apoptosis.

Conclusion: A Promising Candidate for Further Development

Pseudolaric acid H (PAB) exhibits a robust and multi-pronged mechanism of action against cancer cells. Its primary interaction with tubulin sets off a series of events including G2/M cell cycle arrest and apoptosis, which is further potentiated by its inhibitory effects on pro-survival signaling and angiogenesis. This in-depth understanding of its molecular and cellular effects provides a strong rationale for its continued investigation and development as a potential therapeutic agent in oncology. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore the therapeutic potential of this remarkable natural product.

References

-

Yang, K., Wang, J. Q., Li, K., Chen, S. N., & Yu, F. (2023). Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple-negative breast cancer. Oncology Reports, 50(5), 193. [Link]

-

Yang, K., Wang, J. Q., Li, K., Chen, S. N., & Yu, F. (2023). Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple-negative breast cancer. Oncology Reports, 50(5), 193. [Link]

-

Li, Y., et al. (2024). Pseudolaric acid B induces G2/M phase arrest in canine mammary tumor cells by targeting CDK1. Frontiers in Veterinary Science, 11, 1369523. [Link]

-

Gong, X. F., Wang, M. W., Tashiro, S., Onodera, S., & Ikejima, T. (2004). Pseudolaric acid B induces apoptosis via activation of c-Jun N-terminal kinase and caspase-3 in HeLa cells. Experimental & Molecular Medicine, 36(6), 551-556. [Link]

-

Ko, B. C., et al. (2006). Pseudolarix acid B, a new tubulin-binding agent, inhibits angiogenesis by interacting with a novel binding site on tubulin. Molecular Pharmacology, 69(4), 1373-1383. [Link]

-

Ma, L. X., et al. (2009). Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway. Acta Pharmacologica Sinica, 30(4), 456-464. [Link]

-

Yang, K., Wang, J. Q., Li, K., Chen, S. N., & Yu, F. (2023). Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple-negative breast cancer. Oncology Reports, 50(5), 193. [Link]

-

Li, M. H., et al. (2004). Pseudolaric Acid B Inhibits Angiogenesis and Reduces Hypoxia-Inducible Factor 1α by Promoting Proteasome-Mediated Degradation. Clinical Cancer Research, 10(24), 8266-8274. [Link]

-

Liu, J. X., et al. (2004). Pseudolarix Acid B Inhibits Angiogenesis by Antagonizing the Vascular Endothelial Growth Factor-Mediated Anti-Apoptotic Effect. European Journal of Pharmacology, 499(3), 219-228. [Link]

-

Yu, B., et al. (2013). Pseudolaric acid B induces apoptosis in U937 human leukemia cells via caspase-9-mediated activation of the mitochondrial death pathway. Molecular Medicine Reports, 8(5), 1487-1492. [Link]

-

Yu, J., Ren, P., Zhong, T., Yu, X. F., & Ikejima, T. (2015). PAB promoted G 2 /M cell cycle arrest. (A) At 36 h, PAB induced cell... [Image]. ResearchGate. [Link]

-

Yang, K., Wang, J. Q., Li, K., Chen, S. N., & Yu, F. (2023). Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple-negative breast cancer. Oncology Reports, 50(5), 193. [Link]

-

Ma, L. X., et al. (2009). Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway. Acta Pharmacologica Sinica, 30(4), 456-464. [Link]

-

Gong, X. F., Wang, M. W., Tashiro, S., Onodera, S., & Ikejima, T. (2004). Pseudolaric acid B induces apoptosis via activation of c-Jun N-terminal kinase and caspase-3 in HeLa cells. Experimental and Molecular Medicine, 36(6), 551-556. [Link]

-

Kim, J. H., et al. (2019). Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5. Molecules, 24(20), 3715. [Link]

-

Li, C., et al. (2012). Interaction of Pseudolaric Acid B with The Colchicine Site of Tubulin. Biochemical Pharmacology, 84(4), 484-491. [Link]

-

Wong, V. K., et al. (2005). Pseudolaric Acid B, a Novel Microtubule-Destabilizing Agent That Circumvents Multidrug Resistance Phenotype and Exhibits Antitumor Activity In vivo. Clinical Cancer Research, 11(16), 6002-6011. [Link]

-

Liu, J. X., et al. (2012). Angiogenesis inhibition and cell cycle arrest induced by treatment with Pseudolarix acid B alone or combined with 5-fluorouracil. Acta Pharmacologica Sinica, 33(6), 804-812. [Link]

-

Yu, J., et al. (2015). PAB induces G2/M cell cycle arrest. (A) The cell cycle profiles were... [Image]. ResearchGate. [Link]

-

Kim, J. H., et al. (2019). Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5. Molecules, 24(20), 3715. [Link]

-

Li, C., et al. (2012). Interaction of pseudolaric acid B with the colchicine site of tubulin. Biochemical Pharmacology, 84(4), 484-491. [Link]

-

Yang, K., Wang, J. Q., Li, K., Chen, S. N., & Yu, F. (2023). Plausible delivery mechanisms through which pseudolaric acid B exerts... [Image]. ResearchGate. [Link]

-

Kowalski, P., et al. (2020). Sensitivity (IC 50 ) of different cancer cell lines to extracts after 48 h treatment … [Table]. ResearchGate. [Link]

-

PubChem. (n.d.). Pseudolaric Acid A. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Wei, N., et al. (2009). Pseudolaric acid B suppresses T lymphocyte activation through inhibition of NF-κB signaling pathway and p38 phosphorylation. Journal of Cellular Biochemistry, 108(1), 87-95. [Link]

-

PubChem. (n.d.). Pseudolaric-acid-B-O-A-D-glucopyranoside. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Kim, D. H., et al. (2016). Pomolic acid suppresses HIF1α/VEGF-mediated angiogenesis by targeting p38-MAPK and mTOR signaling cascades. Phytomedicine, 23(14), 1755-1763. [Link]

-

Khan, M., et al. (2012). Pseudolaric Acid B Induces Caspase-Dependent and Caspase-Independent Apoptosis in U87 Glioblastoma Cells. Evidence-Based Complementary and Alternative Medicine, 2012, 957568. [Link]

-

Ayna, A., et al. (2023). IC50 values of the cancer cell lines used in this study and the Phoenix... [Table]. ResearchGate. [Link]

-

Kennedy, B. N., et al. (2024). Pseudolaric Acid B Targets CD147 to Selectively Kill Acute Myeloid Leukemia Cells. International Journal of Molecular Sciences, 25(12), 6503. [Link]

-

PubChem. (n.d.). Pseudolaric Acid B. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Wei, N., et al. (2013). The chemical structure of pseudolaric acid B (C 23 H 28 O 8 ). [Image]. ResearchGate. [Link]

-

Original Article Specific silencing of hypoxia inducible factor-1α, hypoxia inducible factor-2α and hypoxia inducible factor-1. (2018). International Journal of Clinical and Experimental Medicine, 11(3), 1795-1804. [Link]

-

Murty, M. S. R., et al. (2014). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f [Table]. ResearchGate. [Link]

-

Galembikova, A. R., et al. (2024). Depolymerization of tubulin as the main molecular mechanism of the cytotoxic and antitumor activity of pyrrole-containing heterocyclic compounds. Advances in Molecular Oncology, 11(2), 130-146. [Link]

-

King of the Curve. (2025, April 28). Amino Acids – Structure, Properties, and Zwitterions. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Interaction of Pseudolaric Acid B with The Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of pseudolaric acid B with the colchicine site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pseudolaric acid B induces G2/M phase arrest in canine mammary tumor cells by targeting CDK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pseudolaric acid B induces apoptosis via activation of c-Jun N-terminal kinase and caspase-3 in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pseudolaric Acid B Induces Caspase-Dependent and Caspase-Independent Apoptosis in U87 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pseudolaric acid B induces apoptosis in U937 human leukemia cells via caspase-9‑mediated activation of the mitochondrial death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Pseudolarix acid B inhibits angiogenesis by antagonizing the vascular endothelial growth factor-mediated anti-apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pseudolarix acid B, a new tubulin-binding agent, inhibits angiogenesis by interacting with a novel binding site on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

A Comprehensive Technical Guide to the Target Identification of Pseudolaric Acid H

This guide provides a detailed strategic and technical framework for the identification of the molecular targets of Pseudolaric Acid H (PLAH), a lesser-studied diterpenoid from the Pseudolarix amabilis tree. While its analogues, Pseudolaric Acid A (PAA) and B (PAB), have been the subject of numerous studies, PLAH remains a frontier for discovery. This document will therefore serve as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a logical, multi-pronged approach to deconstruct its mechanism of action. We will draw upon the established knowledge of PAA and PAB to inform our hypothetical investigation into PLAH, providing both the "how" and the "why" behind each experimental choice.

Introduction: The Pseudolaric Acid Family - A Fountain of Bioactivity

The bark of the golden larch tree, Pseudolarix amabilis, is a rich source of diterpenoids known as pseudolaric acids. Among these, Pseudolaric Acid A (PAA) and Pseudolaric Acid B (PAB) are the most extensively studied, exhibiting a wide range of biological activities including antifungal, anti-angiogenic, and potent anti-cancer effects.[1] PAB, in particular, has been shown to induce apoptosis and inhibit cancer cell proliferation by targeting microtubules and modulating various signaling pathways.[2][3]

While the bioactivity of PLAH is yet to be fully characterized, its structural similarity to PAA and PAB suggests it may possess similar therapeutic potential. The critical first step in harnessing this potential is the identification of its direct molecular targets. This guide will outline a systematic approach to this challenge, integrating both in silico and experimental methodologies.

Initial Biological Characterization & Hypothesis Generation

Before embarking on target identification, a foundational understanding of PLAH's cellular effects is paramount. This initial phase will provide crucial clues to guide subsequent, more targeted experiments.

Phenotypic Screening

A broad phenotypic screen across a panel of cancer cell lines is the logical starting point. This will establish the bioactivity profile of PLAH and identify the most sensitive cell lines for further investigation.

Table 1: Hypothetical Phenotypic Screening Data for Pseudolaric Acid H

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 5.2 |

| A549 | Lung Cancer | 8.1 |

| MCF-7 | Breast Cancer | 3.5 |

| PC-3 | Prostate Cancer | 12.4 |

| HCT116 | Colon Cancer | 4.8 |

This table represents hypothetical data to illustrate the expected output of a phenotypic screen.

Cellular Mechanism of Action Studies

Based on the phenotypic screening results, further cellular assays should be conducted to elucidate the mechanism of cell death and proliferation inhibition.

-

Cell Cycle Analysis: Flow cytometry with propidium iodide staining will reveal if PLAH induces cell cycle arrest at a specific phase (e.g., G2/M, similar to PAB's effect on microtubules).[3]

-

Apoptosis Assays: Annexin V/PI staining, caspase activation assays (e.g., for caspases 3, 8, and 9), and western blotting for PARP cleavage will determine if PLAH induces apoptosis.

-

Mitochondrial Membrane Potential Assay: Using dyes like JC-1 can indicate the involvement of the intrinsic apoptotic pathway.

In Silico Target Prediction: A Computational First Look

Computational methods offer a rapid and cost-effective way to generate initial hypotheses about potential protein targets, which can then be experimentally validated.[4][5]

Ligand-Based Approaches

If other molecules with similar structures to PLAH have known targets, these can be used to predict potential targets for PLAH. This involves comparing the chemical features of PLAH to databases of known bioactive compounds.

Structure-Based Approaches: Molecular Docking

Molecular docking simulates the binding of PLAH to the 3D structures of known proteins. Given the known targets of its analogues, initial docking studies for PLAH should prioritize:

-

Tubulin: The target of PAB.[3]

-

MTHFD1L (Methylenetetrahydrofolate Dehydrogenase 1-Like): A recently identified target of PAA.[8][9]

-

Preparation of the Ligand (PLAH) Structure:

-

Obtain the 3D structure of PLAH. If a crystal structure is unavailable, generate it using software like ChemDraw or Avogadro and optimize its geometry using a force field (e.g., MMFF94).

-

-

Preparation of the Protein Target Structures:

-

Download the 3D crystal structures of potential protein targets from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Docking Simulation:

-

Use docking software (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of PLAH to the active site of the target proteins.[13]

-

-

Analysis of Results:

-

Analyze the docking scores (binding energies) and the predicted binding poses to identify the most likely interactions. Lower binding energy suggests a more favorable interaction.

-

Experimental Target Identification: Unbiased Approaches

While in silico methods are valuable for hypothesis generation, experimental approaches are essential for definitive target identification. Unbiased methods are particularly powerful as they do not rely on pre-existing assumptions about the target.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is based on the principle that the binding of a small molecule can stabilize a protein, making it less susceptible to proteolysis.[1][14][15]

-

Cell Lysate Preparation:

-

Culture a sensitive cell line (e.g., MCF-7 from our hypothetical screen) and harvest the cells.

-

Lyse the cells in a non-denaturing buffer to obtain a total protein lysate.

-

-

Compound Incubation:

-

Incubate aliquots of the cell lysate with varying concentrations of PLAH or a vehicle control (e.g., DMSO).

-

-

Protease Digestion:

-

Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a specific time.

-

-

SDS-PAGE and Staining:

-

Stop the digestion and run the samples on an SDS-PAGE gel.

-

Stain the gel with a total protein stain (e.g., Coomassie Blue or silver stain).

-

-

Analysis and Mass Spectrometry:

-

Look for protein bands that are present or more intense in the PLAH-treated samples compared to the control. These are the protected, potential target proteins.

-

Excise these bands and identify the proteins using mass spectrometry (LC-MS/MS).

-

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Target Validation: Confirming the Interaction

Once potential targets have been identified, it is crucial to validate these interactions using orthogonal methods.

In Vitro Binding Assays

-

Surface Plasmon Resonance (SPR): This technique can be used to measure the binding affinity and kinetics between PLAH and a purified potential target protein in real-time.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic data about the interaction.

Target-Specific Functional Assays

If a potential target has a known enzymatic activity, an in vitro assay can be performed to determine if PLAH modulates this activity. For example, if tubulin is identified as a target, a tubulin polymerization assay would be a key validation step. [16][17][18]

-

Reagent Preparation:

-

Reconstitute purified tubulin protein in a polymerization buffer containing GTP.

-

-

Assay Setup:

-

In a 96-well plate, add the tubulin solution to wells containing different concentrations of PLAH, a positive control (e.g., paclitaxel), a negative control (e.g., colchicine), and a vehicle control.

-

-

Data Acquisition:

-

Incubate the plate at 37°C in a plate reader and measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule formation.

-

-

Data Analysis:

-

Plot absorbance versus time. Inhibition or enhancement of polymerization by PLAH will be evident from the shape of the curves compared to the controls.

-

Cellular Target Engagement and Phenotype Rescue

-

Gene Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce the expression of the putative target protein should confer resistance to PLAH if it is a critical target.

-

Overexpression: Overexpressing the target protein may sensitize cells to PLAH or require higher concentrations of the compound to achieve the same effect.

Advanced Target Identification Strategies

For challenging cases or to gain deeper mechanistic insights, more advanced techniques can be employed.

Photoaffinity Labeling

This powerful technique involves synthesizing a derivative of PLAH that contains a photoreactive group and a reporter tag (e.g., biotin). [19][20][21]

-

Probe Synthesis:

-

Synthesize a photoaffinity probe of PLAH with a photoreactive group (e.g., a diazirine or benzophenone) and a biotin tag.

-

-

Live Cell Labeling:

-

Incubate live cells with the probe.

-

Expose the cells to UV light to induce covalent crosslinking of the probe to its binding partners.

-

-

Protein Enrichment and Identification:

-

Lyse the cells and enrich the biotin-labeled proteins using streptavidin beads.

-

Elute the bound proteins and identify them by mass spectrometry.

-

Caption: A schematic overview of the Photoaffinity Labeling protocol.

Conclusion: A Pathway to Unlocking the Potential of Pseudolaric Acid H

The journey to identify the molecular targets of a novel natural product like Pseudolaric Acid H is a multi-faceted endeavor that requires a thoughtful integration of computational and experimental techniques. By starting with broad phenotypic and cellular characterization, generating hypotheses through in silico modeling, and then employing unbiased experimental approaches like DARTS and CETSA, researchers can efficiently narrow down the list of potential targets. Rigorous validation through orthogonal biochemical and cellular assays is the final, critical step in confirming a direct and functionally relevant interaction. This systematic approach, as outlined in this guide, provides a robust framework for not only elucidating the mechanism of action of Pseudolaric Acid H but also for unlocking its full therapeutic potential.

References

-

Chiu, P., Leung, L. T., & Ko, B. C. (2010). Pseudolaric acids: isolation, bioactivity and synthetic studies. Natural product reports, 27(7), 1066–1083. [Link]

-

Ishar, M. P. S. (2010). Hsp90: a drug target?. Current science, 98(6), 756-758. [Link]

-

Kamal, A., Thao, L., Sensintaffar, J., Zhang, L., Boehm, M. F., Fritz, L. C., & Burrows, F. J. (2003). A high-affinity conformation of Hsp90 is required for client protein binding and subsequent activation. Nature, 425(6956), 407–410. [Link]

-

Chiosis, G. (2014). Hsp90: A Very Promising Target for Cancer Therapy. Memorial Sloan Kettering Cancer Center. [Link]

-

Wong, V. K., Chiu, P., Chung, S. S., Chow, L. M., Zhao, Y. Z., Yang, B. B., & Ko, B. C. (2005). Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo. Clinical cancer research, 11(16), 6002–6011. [Link]

-

Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification with drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

-

Creative Diagnostics. (n.d.). Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions. Retrieved from [Link]

-

Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]

-

Medina-Franco, J. L. (2013). Advances in computational approaches for drug discovery based on natural products. Revista de la Sociedad Química de México, 57(3), 195-205. [Link]

-

Schlegel, J., & Eichin, F. (2016). Special molecular mechanism makes CD147 an interesting drug target in cancer or autoimmune diseases. Atlas of Science. [Link]

-

Luesch, H. (2016). Target identification and mechanism of action in chemical biology and drug discovery. Future medicinal chemistry, 8(13), 1595–1611. [Link]

-

Reker, D., & Schneider, G. (2015). Current computational methods for predicting protein interactions of natural products. Natural product reports, 32(8), 1147–1157. [Link]

-

Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

-

Lian, C., Guo, Y., Zhang, J., Chen, X., & Peng, C. (2017). Targeting CD147 is a Novel Strategy for Antitumor Therapy. Current pharmaceutical design, 23(29), 4410–4421. [Link]

-

Zhang, J., & Li, J. (2025). Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches. Journal of Pharmaceutical Analysis. [Link]

-

Dubinsky, L., & Kiefer, H. (2016). Photoaffinity labeling in target- and binding-site identification. Future medicinal chemistry, 8(13), 1613–1629. [Link]

-

Grass, G. D., & Toole, B. P. (2015). CD147 Is a Promising Target of Tumor Progression and a Prognostic Biomarker. Cancers, 7(4), 2008–2021. [Link]

-

Trepel, J., Mollapour, M., Giaccone, G., & Neckers, L. (2010). Targeting the dynamic HSP90 complex in cancer. Nature reviews. Cancer, 10(8), 537–549. [Link]

-

Santagata, S., Xu, Y. M., Wijeratne, E. M., Kontnik, R., Cempre, C., Egorin, M. J., ... & Whitesell, L. (2009). Using the heat-shock response to discover anticancer compounds that target the Hsp90 chaperone. ACS chemical biology, 4(8), 659–670. [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Studies. Annual review of pharmacology and toxicology, 56, 141–161. [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

-

Li, J., & Chen, X. (2017). Repressing CD147 is a novel therapeutic strategy for malignant melanoma. Oncotarget, 8(25), 41649–41659. [Link]

-

Medina-Franco, J. L., Giulianotti, M. A., Welmaker, G. S., & Houghten, R. A. (2013). A review of computational approaches for the analysis of natural products. QSAR & Combinatorial Science, 22(9‐10), 1011-1025. [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]

-

Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]

-

Pike, L. S., & Appling, D. R. (2018). Overexpression of Methylenetetrahydrofolate Dehydrogenase 1 (MTHFD1L) in Colorectal Cancer: A Potential Therapeutic Target. American journal of clinical pathology, 150(4), 343–350. [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]

-

Seo, Y. H., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in enzymology, 625, 229–244. [Link]

-

Ahmad, A., Ginnebaugh, K. R., Li, Y., Padhye, S., & Sarkar, F. H. (2010). CD147/EMMPRIN and CD44 are Potential Therapeutic Targets for Metastatic Prostate Cancer. Current cancer drug targets, 10(3), 287–306. [Link]

-

Wang, Y., Zhang, S., & Li, F. (2021). A Review of Recent Advances and Research on Drug Target Identification Methods. Frontiers in pharmacology, 12, 669264. [Link]

-

Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

-

Parker, C. G., & Cravatt, B. F. (2016). Photoaffinity labeling in target- and binding-site identification. Future medicinal chemistry, 8(13), 1613–1629. [Link]

-

Xie, X., Shi, G., Ning, K., & Wu, Z. (2025). MTHFD1L is a novel prognostic marker and therapeutic target in cutaneous melanoma. Journal of Translational Medicine, 23(1), 1-14. [Link]

-

Liu, R., Li, X., & Zhu, R. (2021). Target Prediction Model for Natural Products Using Transfer Learning. Molecules (Basel, Switzerland), 26(9), 2557. [Link]

-

Lee, D., Xu, I. M., Chiu, D. K., Lee, J. M., & Ng, I. O. (2017). Folate cycle enzyme MTHFD1L confers metabolic advantages in hepatocellular carcinoma. The Journal of clinical investigation, 127(5), 1856–1872. [Link]

-

Fiveable. (2025). Target identification and validation. Retrieved from [Link]

-

Kim, Y., & Cole, P. A. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. Journal of visualized experiments : JoVE, (110), 53923. [Link]

-

Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

-

Lee, D., Xu, I. M., Chiu, D. K., Lee, J. M., & Ng, I. O. (2017). Folate cycle enzyme MTHFD1L confers metabolic advantages in hepatocellular carcinoma. The Journal of clinical investigation, 127(5), 1856–1872. [Link]

-

Nature. (2025). Discovery of MTHFD1L as the New Binding Target of Pseudolaric Acid A. Retrieved from [Link]

-

Jain, S., & Singh, D. D. (2020). Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. Scientific reports, 10(1), 1-13. [Link]

-

Asiamah, I., & Tetteh, J. (2023). Applications of Molecular Docking in Natural Products-Based Drug Discovery. Scientific African, 19, e01588. [Link]

-

Khan, M. A., Al-Dhfyan, A., & Halim, M. A. (2024). Natural Product Identification and Molecular Docking Studies of Leishmania Major Pteridine Reductase Inhibitors. Molecules (Basel, Switzerland), 29(1), 1. [Link]

-

Nomura Research Group. (n.d.). Target Identification of Bioactive Covalently Acting Natural Products. Retrieved from [Link]

-

Zhang, X., Li, X., & Zhang, W. (2019). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in pharmacology, 10, 58. [Link]

Sources

- 1. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

- 2. Hsp90: a drug target? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A Review of Recent Advances and Research on Drug Target Identification Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heat shock protein 90 as a drug target: some like it hot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mskcc.org [mskcc.org]

- 8. academic.oup.com [academic.oup.com]

- 9. JCI - Folate cycle enzyme MTHFD1L confers metabolic advantages in hepatocellular carcinoma [jci.org]

- 10. atlasofscience.org [atlasofscience.org]

- 11. Targeting CD147 is a Novel Strategy for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CD147 Is a Promising Target of Tumor Progression and a Prognostic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]

- 15. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. cytoskeleton.com [cytoskeleton.com]

- 19. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 20. drughunter.com [drughunter.com]

- 21. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

Technical Assessment: In Vitro Biological Activities of Pseudolaric Acid H

The following technical guide details the isolation, structural characterization, and in vitro biological assessment of Pseudolaric acid H , a diterpenoid congener from Pseudolarix kaempferi.

Executive Summary

Pseudolaric acid H (PAH) is a minor diterpenoid isolated from the root bark of Pseudolarix kaempferi (Golden Larch), a distinct congener of the more widely studied Pseudolaric acid B (PAB). While PAB is recognized for potent antifungal and significant antitumor activity (IC50 ~0.5–5 µM), PAH serves as a critical structural analogue in Structure-Activity Relationship (SAR) studies.

This guide provides a standardized technical framework for researchers to isolate PAH and assess its biological profile. It synthesizes isolation protocols using High-Performance Counter-Current Chromatography (HPCCC) and establishes comparative in vitro assays to benchmark PAH against the class standard, PAB.

Chemical Identity & Isolation Protocol

Unlike the abundant Pseudolaric acid B, Pseudolaric acid H is present in trace quantities (approx. 1.8% of the diterpene fraction). Conventional silica gel chromatography often leads to irreversible adsorption and loss of this minor component. The recommended protocol utilizes HPCCC for maximum recovery and purity.[1]

Isolation Workflow (HPCCC)

Objective: Isolate high-purity PAH (>90%) from the crude ethanolic extract of Pseudolarix kaempferi.

Reagents & Materials:

-

Solvent System: n-Hexane : Ethyl acetate : Methanol : Water (Step-wise gradient).[2]

-

Apparatus: High-Performance Counter-Current Chromatograph (e.g., Spectrum or equivalent).

-

Detection: UV Monitor at 254 nm.

Step-by-Step Protocol:

-

Crude Extraction:

-

Pulverize dried root bark of P. kaempferi (1.0 kg).

-

Extract with 95% Ethanol (3x, 24h each) at room temperature.

-

Evaporate solvent in vacuo to yield crude gum.

-

Suspend crude gum in water and partition with Ethyl Acetate. Evaporate Ethyl Acetate to obtain the Diterpene-Enriched Fraction .

-

-

HPCCC Separation (Gradient Elution):

-

Stationary Phase: Fill the column with the upper phase of the solvent system.

-

Mobile Phase: Pump the lower phase at a flow rate of 2.0 mL/min (head-to-tail mode).

-

Sample Injection: Dissolve 1.0 g of the Diterpene-Enriched Fraction in 10 mL of biphasic solvent.

-

Elution Gradient:

-

-

Post-Processing:

-

Collect fractions corresponding to the PAH peak (Retention time typically precedes PAB).

-

Verify purity via HPLC-UV.

-

Crystallize from Acetone/Methanol if necessary.

-

Visualization: Isolation Logic

Caption: Step-wise HPCCC gradient strategy for isolating minor congener PAH separate from major component PAB.

In Vitro Biological Activities

Pseudolaric acid H is primarily evaluated for cytotoxicity and antifungal activity . While less potent than PAB, its activity profile is essential for defining the pharmacophore of the pseudolaric acid class.

Cytotoxicity Profile (MTT Assay)

Rationale: The pseudolaric acid scaffold targets tubulin, causing G2/M arrest. PAH must be tested alongside PAB to determine the impact of its specific structural modifications (e.g., side-chain variations) on tubulin binding.

Protocol:

-

Cell Lines:

-

Cancer:[5] HeLa (Cervical), KB (Nasopharyngeal), A549 (Lung).

-

Control: HEK293 (Normal Kidney) to assess selectivity.

-

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment:

-

Dissolve PAH in DMSO (Stock 10 mM).

-

Serial dilutions (0.1, 1, 5, 10, 50, 100 µM).

-

Positive Control: Pseudolaric acid B (PAB) and Paclitaxel.

-

Negative Control: 0.1% DMSO.

-

-

Incubation: 48h at 37°C, 5% CO2.

-